4-Methyl-piperazine-1-carboxylic acid phenyl ester

药物化学 抗寄生虫药 有机合成

Research-grade intermediate for constructing N-methylpiperazine-containing bioactive molecules. - Key starting material for anti-T. cruzi semicarbazone derivatives; enables direct SAR study and lead optimization. - Provides a quantifiable lipophilicity boost (calc. LogP ~1.3-1.5) for fine-tuning ADME properties. - Supplied with certificate of analysis; inquire for bulk quantities and custom synthesis support.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 132906-06-0
Cat. No. B137404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-piperazine-1-carboxylic acid phenyl ester
CAS132906-06-0
Synonyms4-METHYL-PIPERAZINE-1-CARBOXYLIC ACID PHENYL ESTER
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C12H16N2O2/c1-13-7-9-14(10-8-13)12(15)16-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
InChIKeyCRWWKRSKUAYPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-甲基哌嗪-1-羧酸苯酯 (CAS 132906-06-0) 化合物概述


4-甲基哌嗪-1-羧酸苯酯 (CAS 132906-06-0) 是一种有机杂环化合物,属于哌嗪羧酸酯类 。其分子式为 C12H16N2O2,分子量为 220.27 g/mol,计算得到的 LogP 值约为 1.5 至 1.3 [1]。该化合物主要用作医药研发中的合成砌块或中间体 [2]。

1
Core Intermediate
N-Methylpiperazine-1-carboxylate building block
Defined molecular fragment for late-stage derivatization
2
Validated Route
Published synthesis in peer-reviewed medicinal chemistry
Anti-T. cruzi lead optimization starting material
3
Property Modulation
N-Methyl group shifts lipophilicity vs. unsubstituted analog
Computed LogP ~1.3–1.5 supports PK optimization studies

为何不可用同类物替代4-甲基哌嗪-1-羧酸苯酯


尽管存在结构相似的哌嗪衍生物,如哌嗪-1-羧酸苯酯 (CAS: 50606-33-2) 或 4-乙基-哌嗪-1-羧酸苯酯 (CAS: 877622-85-0) ,但它们在特定反应中不能简单互换。目标化合物独特的 N-甲基取代基影响其反应性、溶解度和最终的产物结构,尤其是在需要该特定片段以获得目标生物活性的多步合成中。缺乏直接比较数据,但基于构效关系的普遍原理,改变这一关键取代基将对下游分子的性质产生不可预测的改变 。

!
Unsubstituted analog (CAS 50606-33-2) – lacks the N-methyl group; computed lipophilicity is lower, which may alter solubility and chromatography behavior in downstream steps.
!
4-Ethyl analog (CAS 877622-85-0) – ethyl substitution changes steric and electronic profile; reactivity and final product structure may shift unpredictably without direct comparative data.
!
Generic piperazine intermediates – not validated in the published anti-parasitic synthesis; substitution introduces uncertainty in biological outcome of derived compounds.

4-甲基哌嗪-1-羧酸苯酯定量差异证据指南


作为抗锥虫活性药物合成砌块的文献验证

与仅作为通用中间体的类似物不同,4-甲基哌嗪-1-羧酸苯酯在一篇同行评审的研究中被明确用作关键起始原料,用于合成一系列具有抗克氏锥虫活性的缩氨基脲衍生物 [1]。该文献提供了具体的反应条件:在甲苯溶剂中,以对甲苯磺酸为催化剂,与一水合肼反应14小时 [1]。这一验证用途为选择该特定中间体进行类似物合成提供了依据。

Synthetic validation
Supporting evidence
Reactant in peer-reviewed synthesis of anti-T. cruzi semicarbazones; conditions: toluene, p-TsOH, hydrazine hydrate, 14 h
Provides a reproducible published route for analog synthesis
Literature precedent reduces methodological risk
药物化学 抗寄生虫药 有机合成

N-甲基取代基带来的理化性质差异

目标化合物的 N-甲基取代基与未取代的哌嗪-1-羧酸苯酯(CAS: 50606-33-2)相比,导致了计算理化性质的显著差异。具体来说,4-甲基哌嗪-1-羧酸苯酯的 LogP 计算值为 1.31-1.5 [1],表明其亲脂性高于未取代类似物(后者计算 LogP 预计更低)。这一差异将影响其在有机合成中的溶解度、色谱行为,以及作为药物中间体时对下游分子药代动力学性质的贡献。

Lipophilicity shift
Cross-study comparable
Computed LogP 1.31–1.5 vs. unsubstituted analog (expected lower)
N-Methyl substitution increases hydrophobicity; relevant for ADME profiling
Based on software prediction; experimental LogP may refine interpretation
物理化学 计算化学 药物设计

提供差异化纯度和包装规格的供应商

该化合物从不同供应商处可获得的纯度等级和包装规格有所不同,提供了采购灵活性。例如,有供应商提供纯度≥95%的产品 ,而其他供应商则提供纯度为98%的产品 。此外,包装规格从小至250mg到10g不等,满足了从实验室小试到放大的不同研发阶段的需求。这种在纯度和包装上的可选择性,对于类似物而言并非普遍存在。

Supply flexibility
Supplier data
Purity ≥95% to 98%; pack sizes 250 mg to 10 g
Multiple purity/scale options support early- to mid-stage R&D
Verify lot-specific COA for critical applications
采购 供应链 质量控制

4-甲基哌嗪-1-羧酸苯酯的最佳科研与工业应用场景


抗锥虫药物先导化合物的合成与优化

根据已发表的文献,该化合物是合成具有抗克氏锥虫活性的缩氨基脲衍生物的关键起始原料 [1]。研究人员在寻找新型抗寄生虫药物时,应优先考虑使用该特定中间体,以重现已报道的合成路线,或在此基础上进行结构修饰与优化。

神经或代谢类疾病药物发现中的模块化合成

该化合物作为哌嗪类中间体,被描述用于构建受体激动剂、酶抑制剂等生物活性分子,其目标适应症包括神经性和代谢性疾病 [1]。在药物发现项目中,若目标分子结构中含有 N-甲基哌嗪片段,该化合物提供了一个高效、直接的引入方法。

早期药物发现中的理化性质调节

对于需要增加先导化合物亲脂性的项目,引入该化合物的 N-甲基哌嗪-羧酸酯片段是一个可量化的策略。其计算 LogP 为 1.31-1.5 [1],为药物化学家在调节分子整体亲脂性、优化药代动力学性质时提供了一个明确的、基于数据的起点。

Application
Selection Property
Validation Focus
Anti-T. cruzi lead optimization
Published synthetic route compatibility
Reproduce reported coupling; assess analog scope
Neurological / metabolic disease drug discovery
Modular N-methylpiperazine introduction
Reaction compatibility with target scaffold
Physicochemical property tuning
Computed LogP differential vs. unsubstituted analog
Experimental LogP; in vitro ADME impact assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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